BenchChemオンラインストアへようこそ!

Mastoparan B

Antimicrobial Peptides Gram-Negative Bacteria Membrane Disruption

Mastoparan B (MP-B) is a cationic tetradecapeptide amide (LKLKSIVSWAKKVL-CONH₂) isolated from Vespa basalis venom. Unlike canonical mastoparan, MP-B demonstrates potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative species, including multidrug-resistant clinical isolates. It is the mastoparan family member of choice for antimicrobial studies requiring dual Gram coverage, offers a wide therapeutic window in antifungal assays, and serves as a validated synergistic partner against resistant pathogens. Sequence-driven functional divergences preclude generic substitution—procure this specific compound for reproducible experimental outcomes.

Molecular Formula C78H138N20O16
Molecular Weight 1612.1 g/mol
CAS No. 137354-65-5
Cat. No. B139691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMastoparan B
CAS137354-65-5
Synonymsmastoparan B
Molecular FormulaC78H138N20O16
Molecular Weight1612.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N
InChIInChI=1S/C78H138N20O16/c1-14-47(12)64(98-75(111)61(41-100)94-70(106)55(29-19-23-33-81)90-73(109)58(37-44(6)7)92-69(105)54(28-18-22-32-80)88-67(103)51(83)35-42(2)3)78(114)97-63(46(10)11)77(113)95-60(40-99)74(110)93-59(38-49-39-85-52-26-16-15-25-50(49)52)72(108)86-48(13)66(102)87-53(27-17-21-31-79)68(104)89-56(30-20-24-34-82)71(107)96-62(45(8)9)76(112)91-57(65(84)101)36-43(4)5/h15-16,25-26,39,42-48,51,53-64,85,99-100H,14,17-24,27-38,40-41,79-83H2,1-13H3,(H2,84,101)(H,86,108)(H,87,102)(H,88,103)(H,89,104)(H,90,109)(H,91,112)(H,92,105)(H,93,110)(H,94,106)(H,95,113)(H,96,107)(H,97,114)(H,98,111)/t47-,48-,51+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1
InChIKeyNSFBOCKFBVQQKB-CQWNSWRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mastoparan B (CAS 137354-65-5) Baseline Characterization and Source Verification


Mastoparan B (MP-B) is a cationic tetradecapeptide amide (sequence: LKLKSIVSWAKKVL-CONH₂) isolated from the venom of the hornet Vespa basalis. As a member of the mastoparan family, it possesses an amphiphilic α-helical structure and exhibits broad-spectrum antimicrobial activity, mast cell degranulation capacity, and hemolytic properties [1]. Its primary structure differs from other vespine mastoparans at amino acid positions 1, 2, 5, 8, and 9, conferring higher hydrophilicity compared to its analogs [2]. The peptide is the major active component of V. basalis venom and serves as a molecular tool for investigating membrane-peptide interactions and G protein signaling pathways [3].

Why Mastoparan B Cannot Be Replaced by Generic Mastoparan or In-Class Analogs: Structural and Functional Divergence


Despite sharing the mastoparan family classification, MP-B exhibits distinct primary sequence variations at five amino acid positions (1, 2, 5, 8, and 9) that fundamentally alter its physicochemical and biological profiles [1]. Unlike canonical mastoparan (MP), which lacks activity against Gram-negative bacteria, MP-B demonstrates potent, broad-spectrum antibacterial efficacy against both Gram-positive and Gram-negative species [2]. Furthermore, MP-B uniquely induces short-term hypotension in vivo—a pharmacological property absent in other vespid mastoparans [3]. These sequence-driven functional divergences preclude generic substitution and necessitate compound-specific sourcing for reproducible experimental outcomes. The following evidence dimensions quantify these critical differentiators with direct comparator data.

Quantitative Differentiation Evidence: Mastoparan B vs. Closest Analogs and In-Class Comparators


Broad-Spectrum Gram-Negative Antibacterial Activity: Mastoparan B vs. Mastoparan (MP)

Mastoparan B exhibits a fundamentally distinct antibacterial spectrum compared to the prototypical mastoparan (MP). In direct comparative assays, MP displayed strong activity exclusively against Gram-positive bacteria with no detectable effect on Gram-negative strains. In contrast, MP-B demonstrated both strong activity against Gram-positive bacteria and potent activity against Gram-negative bacteria under identical experimental conditions [1]. This spectrum divergence is attributed to the higher hydrophilic surface area of MP-B, which alters its membrane interaction profile [2].

Antimicrobial Peptides Gram-Negative Bacteria Membrane Disruption

Hemolytic Activity Classification: Mastoparan B Within the Mastoparan Family EC50 Distribution

A systematic evaluation of 55 mastoparan family peptides established a quantitative classification framework for hemolytic activity. Peptides were stratified into three categories: strong (EC50 ≤ 100 µM), modest (100 µM < EC50 ≤ 400 µM), and little/no hemolytic activity (EC50 > 400 µM) [1]. MP-B induces a characteristic morphological transformation of erythrocytes from normal discoid to a crenated (echinocyte) form, a phenotype distinct from the osmotic lysis observed with many pore-forming peptides [2]. While the precise EC50 value for MP-B is not uniformly reported across all studies, its hemolytic activity is consistently described as potent and concentration-dependent, placing it within the active hemolytic tier of the mastoparan family [3].

Hemolysis Cytotoxicity Mastoparan Family

Phospholipase D Activation and Structure-Activity Relationship: Mastoparan B vs. Alanine-Substituted Analogs

Mastoparan B stimulates phospholipase D (PLD) activity in L1210 murine leukemia cells. This activation is structure-dependent: MP-B and its Lys⁴→Ala (4MP-B) and Lys¹²→Ala (12MP-B) analogs stimulated PLD activity, whereas Leu³→Ala (3MP-B) and Trp⁹→Ala (9MP-B) substitutions abolished the stimulatory effect [1]. The extent of PLD stimulation correlated positively with the α-helical content of each peptide variant. Notably, PLD stimulation by MP-B was not inhibited by G protein blocking chemicals, indicating a membrane perturbation-coupled mechanism rather than direct G protein activation in this specific cellular context [2].

Phospholipase D Membrane Perturbation Structure-Activity Relationship

Hypotensive Activity and Cytolytic Detoxification: Mastoparan B vs. D-Amino Acid Substituted Analogs

Unlike other vespid mastoparans, MP-B induces short-term hypotension in vivo. D-amino acid substitution at C-terminal lysine residues (Lys¹¹,¹²) significantly enhances this hypotensive potency while concurrently reducing hemolytic activity [1]. The native MP-B peptide serves as the baseline comparator. In spontaneously hypertensive rats, [D-Lys¹¹,¹²]MP-B at 0.3 mg/kg reduced elevated blood pressure from approximately 180 mmHg to a normal level of approximately 120 mmHg, with this effect sustained for more than 3 hours [2]. Importantly, this analog exhibited negligible hemolytic activity compared to the native peptide, which retains potent lytic properties [3].

Hypotension Cardiovascular Pharmacology D-Amino Acid Substitution

Antifungal Potency and Mammalian Cell Cytocompatibility: Mastoparan B vs. Melittin, Magainin 2, and Cecropin A

In a comparative assessment of four pore-forming antimicrobial peptides against 35 clinical Candida strains, Mastoparan B (MB) exhibited the most potent antifungal activity among the tested peptides [1]. Against C. albicans, MB achieved a median MIC of 1.26 µM, outperforming melittin (1.41 µM), cecropin A (2.00 µM), and magainin 2 (13.24 µM). For C. tropicalis, MB's median MIC was 0.62 µM, the lowest among all peptides tested. Critically, MB demonstrated superior cytocompatibility compared to melittin: MB required ~60× its median MIC against C. albicans to induce cytotoxicity in human HaCaT and HDF cells, whereas melittin caused complete loss of viability at merely 1–2× its MIC [2].

Antifungal Peptides Candida Species Cytocompatibility

Synergistic Antibacterial Activity Against Multidrug-Resistant Pathogens: Mastoparan B with Indolicidin

Mastoparan-B demonstrates potent standalone antibacterial activity with an average MIC of 4 ± 0.2 mg/L against drug-resistant clinical isolates of Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii [1]. When combined with indolicidin, MP-B exhibits broad synergistic effects across all tested isolates, with a fractional inhibitory concentration index (FIC) of 0.5 ± 0.1. This combination achieved rapid bacterial killing within 4 hours of incubation [2]. In contrast, combinations of TiO₂ and ZnO nanoparticles produced only additive effects (FIC = 0.95 ± 0.1) against A. baumannii and K. pneumoniae, and were indifferent against P. aeruginosa (FIC ≥ 2 ± 0.2) [3].

Antimicrobial Synergy Multidrug Resistance Combination Therapy

Validated Research and Industrial Application Scenarios for Mastoparan B


Broad-Spectrum Antibacterial Screening and Mechanism-of-Action Studies

MP-B is the mastoparan family member of choice for antimicrobial studies requiring activity against both Gram-positive and Gram-negative bacterial species. Unlike the prototypical mastoparan (MP), which is ineffective against Gram-negative strains, MP-B exhibits potent broad-spectrum activity [1]. This expanded spectrum enables its use as a positive control or tool compound in assays targeting Gram-negative pathogens, including multidrug-resistant clinical isolates where MP-B demonstrates an average MIC of 4 ± 0.2 mg/L [2].

Antifungal Drug Discovery and Therapeutic Window Assessment

In antifungal screening programs, MP-B provides a benchmark for potency and cytocompatibility. Its median MIC of 0.62 µM against C. tropicalis represents the most potent activity among pore-forming peptides tested, and its cytotoxic threshold of ~60× the MIC offers a substantially wider therapeutic window than melittin (cytotoxic at 1–2× MIC) [1]. MP-B is particularly valuable for evaluating activity against non-albicans Candida species (C. parapsilosis, C. glabrata), against which cecropin A is completely inactive [2].

Structure-Activity Relationship Studies of PLD Activation

MP-B and its alanine-substituted analogs constitute a defined SAR panel for dissecting the structural determinants of phospholipase D activation in mammalian cells. The differential activity pattern—retention of PLD stimulation by Lys-substituted analogs (4MP-B, 12MP-B) but complete abolition by Leu³ or Trp⁹ substitution—identifies Trp⁹ as a critical residue [1]. This panel enables researchers to probe G protein-independent membrane perturbation mechanisms in L1210 and related cell models.

Combination Antimicrobial Therapy Development

MP-B is validated as a synergistic partner for combination antimicrobial strategies against multidrug-resistant Gram-negative pathogens. Its combination with indolicidin achieves true synergy (FIC = 0.5 ± 0.1) and rapid bactericidal action within 4 hours against P. aeruginosa, K. pneumoniae, and A. baumannii [1]. This performance exceeds that of nanoparticle-based combinations, which show only additive or indifferent effects, positioning MP-B as a preferred peptide component in synergy screening panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mastoparan B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.